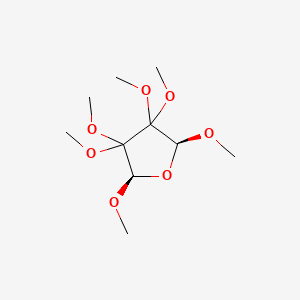
(2R,5S)-2,3,3,4,4,5-hexamethoxyoxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,5S)-2,3,3,4,4,5-hexamethoxyoxolane is a chiral organic compound characterized by its unique stereochemistry. The compound is notable for its six methoxy groups attached to an oxolane ring, making it a subject of interest in various fields of chemical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5S)-2,3,3,4,4,5-hexamethoxyoxolane typically involves the use of chiral starting materials and specific reaction conditions to ensure the correct stereochemistry. One common method involves the use of (S)-proline as a starting material, which undergoes a series of reactions including refluxing with pivalaldehyde and trifluoroacetic acid in pentane . The reaction mixture is then subjected to further steps to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,5S)-2,3,3,4,4,5-hexamethoxyoxolane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents like tetrahydrofuran (THF) or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
(2R,5S)-2,3,3,4,4,5-hexamethoxyoxolane has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-substrate interactions and other biochemical processes.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (2R,5S)-2,3,3,4,4,5-hexamethoxyoxolane involves its interaction with specific molecular targets and pathways. The compound’s methoxy groups and stereochemistry play a crucial role in its binding affinity and activity. Detailed studies on its mechanism of action are still ongoing, but it is believed to modulate various biochemical pathways through its interactions with enzymes and receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R,5S)-2,5-diaminohexanoic acid: A diamino acid with similar stereochemistry.
(2R,5S)-linalyl oxide: A monoterpenoid with a similar oxolane ring structure.
Uniqueness
What sets (2R,5S)-2,3,3,4,4,5-hexamethoxyoxolane apart from similar compounds is its six methoxy groups, which confer unique chemical properties and reactivity. This makes it particularly valuable in synthetic chemistry and various research applications.
Eigenschaften
CAS-Nummer |
62922-49-0 |
|---|---|
Molekularformel |
C10H20O7 |
Molekulargewicht |
252.26 g/mol |
IUPAC-Name |
(2R,5S)-2,3,3,4,4,5-hexamethoxyoxolane |
InChI |
InChI=1S/C10H20O7/c1-11-7-9(13-3,14-4)10(15-5,16-6)8(12-2)17-7/h7-8H,1-6H3/t7-,8+ |
InChI-Schlüssel |
AWPNWWKQGHFWJA-OCAPTIKFSA-N |
Isomerische SMILES |
CO[C@@H]1C(C([C@@H](O1)OC)(OC)OC)(OC)OC |
Kanonische SMILES |
COC1C(C(C(O1)OC)(OC)OC)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


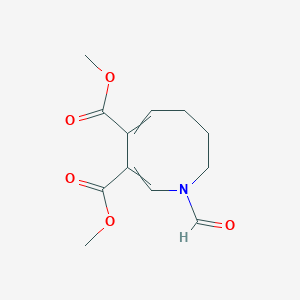
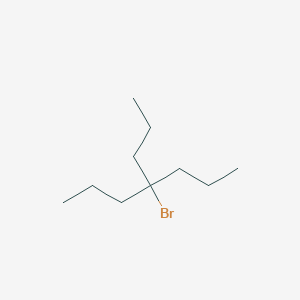
![(5Z)-1,5-Diazabicyclo[5.4.1]dodec-5-ene](/img/structure/B14516736.png)


![1-[(4-Benzoylphenyl)methyl]-2,6-dimethylpyridin-4(1H)-one](/img/structure/B14516755.png)
![(E)-1-(4-Azidophenyl)-N-[4-(hexyloxy)phenyl]methanimine](/img/structure/B14516757.png)
![3-Hydroxy-4-[(3-hydroxyanilino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14516758.png)
![1'-Methylspiro[1,3-dihydroindene-2,2'-pyrrolidine];hydrochloride](/img/structure/B14516763.png)
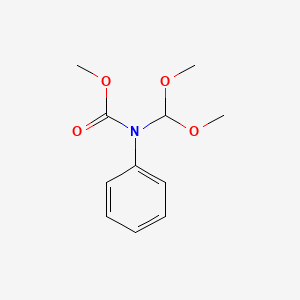
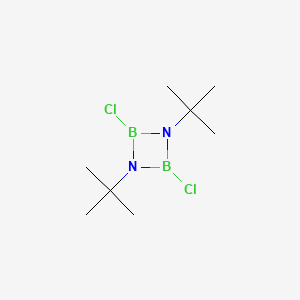
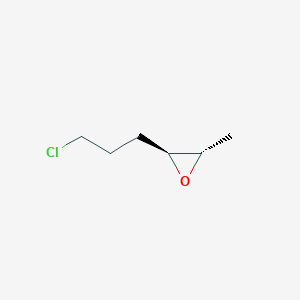
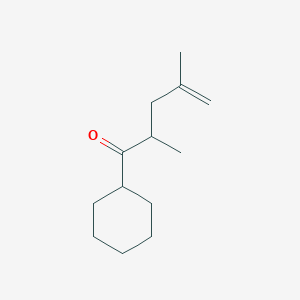
![N-{2-[(E)-Benzylideneamino]ethyl}cycloheptanimine](/img/structure/B14516785.png)
